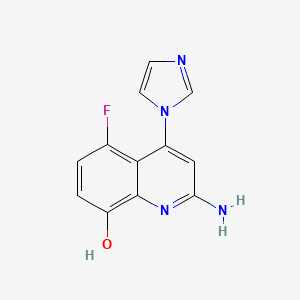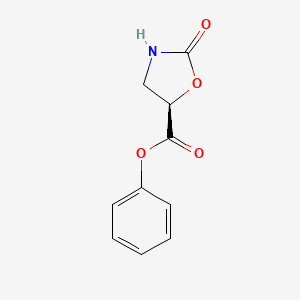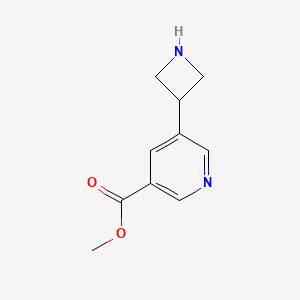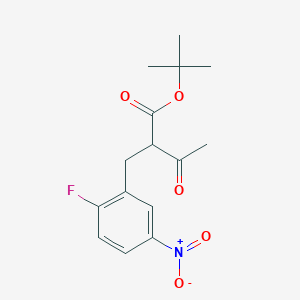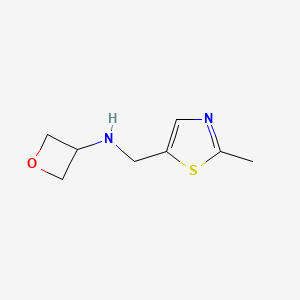
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine is a heterocyclic compound that contains both a thiazole and an oxetane ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The oxetane ring is a four-membered cyclic ether, which is often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-methylthiazole with an appropriate oxetane derivative under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up for large-scale production. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives.
Applications De Recherche Scientifique
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylthiazole: A simpler thiazole derivative with similar biological activities.
Oxetane derivatives: Compounds containing the oxetane ring, known for their improved pharmacokinetic properties.
Uniqueness
N-((2-Methylthiazol-5-yl)methyl)oxetan-3-amine is unique due to the combination of the thiazole and oxetane rings, which confer both biological activity and enhanced pharmacokinetic properties. This dual functionality makes it a valuable compound in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C8H12N2OS |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]oxetan-3-amine |
InChI |
InChI=1S/C8H12N2OS/c1-6-9-2-8(12-6)3-10-7-4-11-5-7/h2,7,10H,3-5H2,1H3 |
Clé InChI |
AIISZRAJVOFHJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)CNC2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


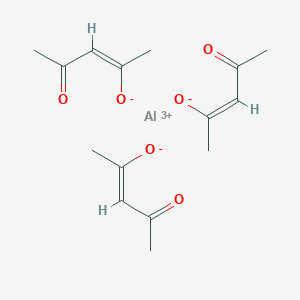
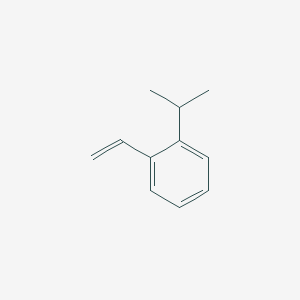
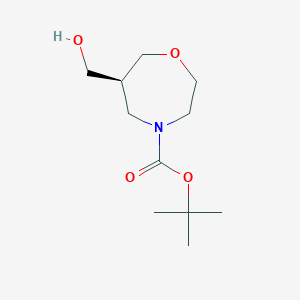

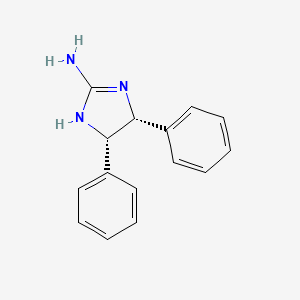

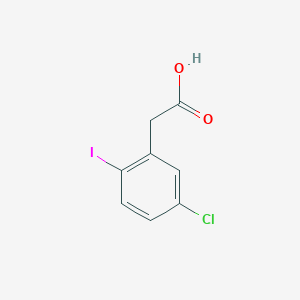
![(R)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B12950672.png)
